O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride
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Overview
Description
O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is commonly used as a building block in various chemical syntheses due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride typically involves the reaction of hydroxylamine with 2-cyclohexylethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs a coupling process of electrodialysis with oxime hydrolysis reaction. This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a triple-chamber electrodialysis stack, resulting in high yield and efficient mass transfer .
Chemical Reactions Analysis
Types of Reactions
O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions to form O-substituted hydroxylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: O-substituted hydroxylamines.
Scientific Research Applications
O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various substitution reactions. It targets specific molecular pathways, such as the formation of oximes and hydrazones, by reacting with carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine Hydrochloride: Similar in structure but lacks the cyclohexylethyl group.
O-Benzylhydroxylamine Hydrochloride: Contains a benzyl group instead of a cyclohexylethyl group.
O-Methylhydroxylamine Hydrochloride: Contains a methyl group instead of a cyclohexylethyl group.
Uniqueness
O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride is unique due to its cyclohexylethyl group, which imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
O-(2-cyclohexylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h8H,1-7,9H2;1H |
InChI Key |
UOXLYJJOMQSUDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCON.Cl |
Origin of Product |
United States |
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